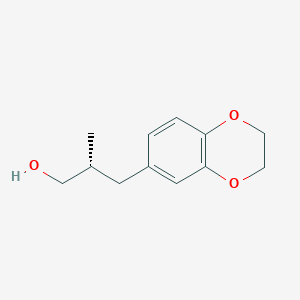

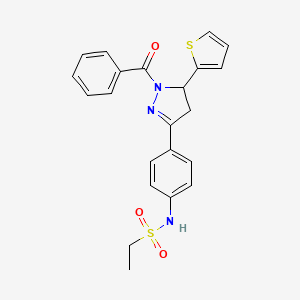

![molecular formula C13H18N2 B2412419 {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine CAS No. 1955523-46-2](/img/structure/B2412419.png)

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine is a chemical compound with the CAS Number: 1955523-46-2 . It has a molecular weight of 202.3 . The IUPAC name for this compound is (2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine .

Molecular Structure Analysis

The InChI code for {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine is 1S/C13H18N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

1. Synthesis Techniques and Chemical Properties

- The research on 2-Azabicyclo[2.1.1]hexanes, including derivatives of {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine, has focused on various synthetic techniques. For instance, Stevens and Kimpe (1996) developed a method for synthesizing 2-Azabicyclo[2.1.1]hexanes by imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization, providing insights into the chemical properties and potential applications of such compounds (Stevens & Kimpe, 1996).

2. Potential in Drug Development

- The synthesis of these compounds is often linked to their potential in drug development. For example, Shelp and Walsh (2018) discussed the synthesis of BCP benzylamines through the reactivity of [1.1.1]propellane with 2-azaallyl anions, generated in situ from N-benzyl ketimines. This method provides access to a wide range of BCP benzylamine derivatives, highlighting the potential of these compounds in pharmaceutical applications (Shelp & Walsh, 2018).

3. Chemical Reactivity and Applications

- Research by Dhake et al. (2021) emphasizes the chemical reactivity and applications of azabicyclo[2.1.1]hexanes. They developed divergent and complementary Lewis acid-catalyzed additions of bicyclobutanes to imines, leading to the formation of azabicyclo[2.1.1]hexanes with various functional groups relevant to pharmaceutical synthesis (Dhake et al., 2021).

4. Implications in Molecular Chemistry

- Another aspect of research is exploring the structural and conformational properties of these compounds. Krow et al. (2002) synthesized functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthons for methano-bridged pyrrolidines, demonstrating the importance of these compounds in the field of molecular chemistry (Krow et al., 2002).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name |

(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDPMGPTUSZLSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(N(C2)CC3=CC=CC=C3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2412336.png)

![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)

![N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2412338.png)

![N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B2412347.png)

![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2412353.png)

![2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2412354.png)

![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2412357.png)

![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)